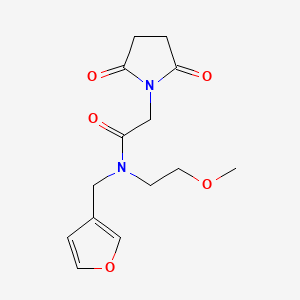
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives is well-documented in the provided literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating a method for introducing different substituents into the acetamide moiety . Similarly, 2-aryl-2-(pyridin-2-yl)acetamides were synthesized from Disopyramide, showing a strategy for creating a broad spectrum of anticonvulsant agents . These methods could potentially be adapted for the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals that the acetamide unit is significantly inclined relative to the furan ring, which could affect the molecule's intermolecular interactions and stability . This inclination might also be present in the compound of interest, influencing its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives are not explicitly detailed in the provided papers. However, the biological evaluations suggest that these compounds can interact with biological systems, such as opioid receptors or sodium channels, indicating that they may undergo metabolic transformations or participate in binding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their structural characteristics. For example, the presence of hydrogen bond donors and acceptors, as seen in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, suggests that similar compounds may have significant solubility in polar solvents and could form specific intermolecular interactions . The cytotoxicity data for novel 2-chloro N-aryl substituted acetamide derivatives also provide a glimpse into the bioactive potential of these molecules .
Scientific Research Applications
Structural and Chemical Properties
- The compound exhibits specific conformations due to its furan and pyrrolidine rings, which adopt envelope conformations, contributing to its unique structural properties. Such conformations play a crucial role in the compound's reactivity and interaction with other molecules, making it a subject of interest in the development of new chemical entities and materials (Sundaramoorthy et al., 2012).
Decarboxylative Claisen Rearrangement Reactions
- This compound and related structures are used in decarboxylative Claisen rearrangement reactions, showcasing their utility in synthetic organic chemistry for generating complex heteroaromatic structures from simpler precursors. Such reactions expand the toolkit for constructing molecular architectures with potential applications in drug development and material science (Craig et al., 2005).
Antiprotozoal Agents
- Derivatives of this compound have shown promise as antiprotozoal agents, indicating its potential in pharmacological research for the development of new therapies against protozoan infections. The specific structural features of these derivatives, such as the furan ring, play a significant role in their biological activity, offering insights into drug design principles for targeting protozoal diseases (Ismail et al., 2004).
Anticancer Activity
- The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer activity highlight the relevance of this compound in medicinal chemistry. Research into these derivatives provides valuable data for the discovery of new anticancer agents, underscoring the importance of the core structure in the development of therapeutic compounds (Horishny et al., 2021).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-7-5-15(8-11-4-6-21-10-11)14(19)9-16-12(17)2-3-13(16)18/h4,6,10H,2-3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHQGKDFNNBPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)
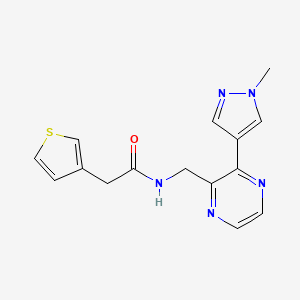
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)
![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
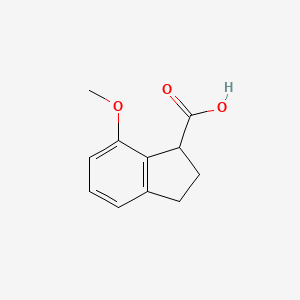
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)
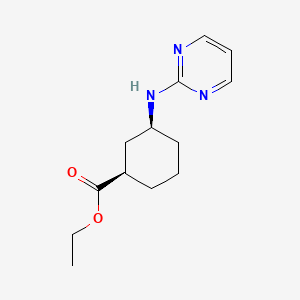
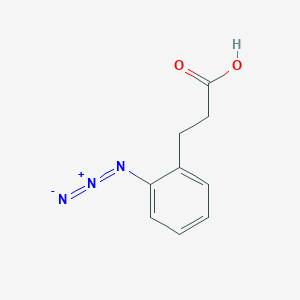
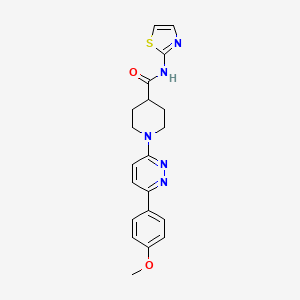
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)
![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)